Difloxacin hydrochloride is a synthetic fluoroquinolone antibiotic primarily used in veterinary medicine. It exhibits a broad-spectrum bactericidal activity against both Gram-negative and Gram-positive bacteria. The compound's chemical structure is characterized by a complex arrangement that includes a fluorinated quinolone core, which is essential for its antibacterial properties. The IUPAC name for difloxacin hydrochloride is 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, with a molecular formula of C21H20ClF2N3O3 and a molar mass of approximately 435.86 g/mol .
Difloxacin use in animals can cause side effects like gastrointestinal upset and nervous system disorders.
Difloxacin's ability to inhibit bacterial growth makes it a valuable tool for researchers studying various aspects of bacterial infections.
Difloxacin, like other fluoroquinolones, can persist in the environment after its use in veterinary medicine. Researchers use difloxacin to:
Difloxacin's properties also find use in other areas of scientific research:
Difloxacin exhibits potent antibacterial activity, making it effective against a range of pathogens including Escherichia coli, Pseudomonas spp., and Staphylococcus intermedius. The minimum inhibitory concentrations (MICs) for these pathogens have been established through clinical trials, demonstrating its efficacy in treating infections in animals . The pharmacokinetics of difloxacin reveal rapid absorption following oral administration, with a peak plasma concentration reached within approximately 2.8 hours and an elimination half-life averaging 9.3 hours .
The synthesis of difloxacin hydrochloride involves several steps typical of fluoroquinolone production. The process generally starts with the formation of the quinolone core, followed by the introduction of fluorine atoms and other functional groups. One common method includes the reaction of 7-(4-methylpiperazin-1-yl)-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with hydrochloric acid to yield difloxacin hydrochloride . This multi-step synthesis allows for the precise manipulation of functional groups to enhance antibacterial efficacy.
Difloxacin hydrochloride is primarily utilized in veterinary medicine for treating bacterial infections in dogs and poultry. Its broad-spectrum activity makes it suitable for addressing various infections caused by susceptible bacteria. Furthermore, it has been shown to be effective in treating respiratory infections in birds . Due to its favorable pharmacokinetic profile, including once-daily dosing capabilities, it is particularly useful for managing chronic infections.
Difloxacin has been studied for its interactions with other drugs. Notably, it can inhibit the metabolism of certain medications such as theophylline and warfarin, leading to increased blood levels of these compounds . Additionally, substances containing di- and trivalent cations—such as antacids—can significantly reduce the absorption of difloxacin from the gastrointestinal tract, thus decreasing its bioavailability . These interactions necessitate careful consideration when co-administering difloxacin with other therapeutic agents.
Difloxacin shares structural similarities with other fluoroquinolones but possesses unique characteristics that distinguish it from its counterparts. Below is a comparison with similar compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Enrofloxacin | Fluoroquinolone | Broad-spectrum; used extensively in veterinary care |
| Marbofloxacin | Fluoroquinolone | Less effective against certain Gram-positive bacteria |
| Sarafloxacin | Metabolite of difloxacin | Retains antibacterial activity; used in human medicine |
| Ciprofloxacin | Fluoroquinolone | More potent against some Gram-negative bacteria |
Difloxacin's unique combination of structural elements allows it to effectively target specific bacterial strains while minimizing adverse effects commonly associated with other fluoroquinolones .
Difloxacin hydrochloride is a fluoroquinolone compound with significant chemical complexity reflected in its systematic nomenclature [1]. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride [2]. This name systematically describes the chemical structure by identifying the core quinoline ring system and its various substituents, along with the hydrochloride salt formation [1] [2].
An alternative IUPAC representation is 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride, which emphasizes the same structural components with slightly different formatting conventions [11]. The systematic chemical name, which provides a comprehensive description of the molecular structure, is 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-, hydrochloride (1:1) [5]. This systematic name highlights the 3-quinolinecarboxylic acid as the parent structure with specific substituents at positions 1, 6, and 7, while also indicating the 1:1 stoichiometric ratio of the hydrochloride salt formation [1] [5].
The molecular formula of difloxacin hydrochloride is C₂₁H₂₀ClF₂N₃O₃, with a calculated molecular weight of 435.85 g/mol [10]. The structure contains two fluorine atoms, one at position 6 of the quinoline ring and another on the phenyl substituent at position 1, which contribute to its distinctive chemical properties [2] [4]. The compound also features a methylpiperazine group at position 7 and a carboxylic acid function at position 3, both of which are characteristic structural elements of fluoroquinolone compounds [7] [12].
The chemical structure can be further identified through its unique International Chemical Identifier (InChI) key: JFMGBGLSDVIOHL-UHFFFAOYSA-N, which serves as a standardized digital representation of the chemical structure that enables precise electronic identification across chemical databases and literature [1] [5].
| Property | Value |
|---|---|
| IUPAC Name | 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride |
| Systematic Name | 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-, hydrochloride (1:1) |
| Molecular Formula | C₂₁H₂₀ClF₂N₃O₃ |
| Molecular Weight | 435.85 g/mol |
| InChI Key | JFMGBGLSDVIOHL-UHFFFAOYSA-N |
| European Community Number | 688-928-8 |
The Chemical Abstracts Service (CAS) Registry Number assigned to difloxacin hydrochloride is 91296-86-5, which serves as a unique numerical identifier that specifically designates this chemical compound in scientific literature and regulatory documentation [5] [9]. This registry number is internationally recognized and facilitates precise identification of difloxacin hydrochloride across various chemical databases, research publications, and regulatory frameworks [1] [5].
The CAS Registry system maintains comprehensive records of chemical substances, and the assignment of 91296-86-5 to difloxacin hydrochloride occurred following its initial synthesis and characterization [5]. This registry entry includes essential information about the compound's molecular structure, physical properties, and chemical identity [1] [9]. The CAS Registry database links this identifier to the specific chemical structure of difloxacin hydrochloride, distinguishing it from related compounds including its parent compound difloxacin [5] [18].
In addition to the primary CAS Registry Number, difloxacin hydrochloride is associated with several other identification codes in various chemical databases and regulatory systems [1] [5]. These include the PubChem Compound Identifier (CID) 56205, which links to comprehensive chemical information in the National Center for Biotechnology Information's PubChem database [1] [12]. The compound is also identified by the Unique Ingredient Identifier (UNII) XJ0260HJ0O, assigned by the United States Food and Drug Administration for regulatory purposes [20] [22].
| Database Identifier | Registry Code | Purpose |
|---|---|---|
| CAS Registry Number | 91296-86-5 | Primary chemical identification |
| PubChem CID | 56205 | NCBI chemical database reference |
| UNII | XJ0260HJ0O | FDA unique ingredient identifier |
| MDL Number | MFCD03840489 | Chemical structure database reference |
| NSC Number | 759646 | National Service Center reference |
| DSSTox Substance ID | DTXSID2046599 | EPA computational toxicology reference |
| ChEBI ID | CHEBI:201832 | Chemical Entities of Biological Interest database |
| ChEMBL ID | CHEMBL542414 | Bioactive molecule database reference |
Difloxacin hydrochloride is known by numerous synonyms and alternative designations across scientific literature, regulatory documentation, and commercial contexts [1] [5]. The primary name, Difloxacin Hydrochloride, is the most commonly used designation in scientific publications and regulatory documents [1] [6]. In pharmacopeial contexts, it is formally listed as "Difloxacin hydrochloride [USAN]" in the United States Adopted Names compendium, establishing its official status in pharmaceutical nomenclature [2] [6].
The compound was originally developed by Abbott Laboratories and was assigned the company code ABBOTT-56619, with the abbreviated form A-56619 also appearing in early research literature [16] [23]. These development codes are frequently referenced in scientific publications discussing the initial synthesis and characterization of the compound [23] [24]. In commercial veterinary medicine applications, difloxacin hydrochloride is marketed under the trade name Dicural, which is registered for veterinary use in various formulations [26] [28].
Several generic designations are commonly encountered in scientific and technical literature, including Difloxacin HCl, Difloxacin monohydrochloride, and Difloxacin (hydrochloride) [1] [5]. An alternative spelling, Difluoxacin hydrochloride, occasionally appears in some literature sources, representing a variant nomenclature that has been used interchangeably with the standard spelling [1] [19].
| Category | Designation |
|---|---|
| Primary Name | Difloxacin Hydrochloride |
| Pharmacopeial Name | Difloxacin hydrochloride [USAN] |
| Trade Name | Dicural |
| Company Codes | ABBOTT-56619, A-56619 |
| Generic Designations | Difloxacin HCl, Difloxacin monohydrochloride, Difloxacin (hydrochloride) |
| Alternative Spelling | Difluoxacin hydrochloride |
| Chemical Database Entries | NSC-759646, CAS-91296-86-5 |
| Regulatory Designation | DIFLOXACIN HYDROCHLORIDE [GREEN BOOK] |
| Standard Reference | DIFLOXACIN HYDROCHLORIDE [MART.] |
| Analytical Standard | Difloxacin hydrochloride, VETRANAL™, analytical standard |
Difloxacin hydrochloride is the hydrochloride salt form of the parent compound difloxacin, which has the Chemical Abstracts Service (CAS) Registry Number 98106-17-3 [18] [9]. The parent compound difloxacin is a fluoroquinolone with the molecular formula C₂₁H₁₉F₂N₃O₃ and a molecular weight of 399.4 g/mol [12] [28]. The relationship between difloxacin and difloxacin hydrochloride is that of a free base and its corresponding salt form, with the hydrochloride salt being formed through the addition of hydrochloric acid to the parent compound [1] [18].
The conversion of difloxacin to its hydrochloride salt involves protonation of the basic nitrogen atom in the piperazine ring by hydrochloric acid, resulting in a stoichiometric ratio of 1:1 (base:HCl) [1] [5]. This salt formation significantly alters certain physicochemical properties of the compound, particularly its solubility profile, while maintaining the core pharmacophore structure responsible for its biological activity [7] [12]. The hydrochloride salt formation generally enhances water solubility compared to the free base, which is an important consideration for pharmaceutical formulations [10] [18].
Structurally, difloxacin and difloxacin hydrochloride share the same core quinoline ring system with identical substituents at positions 1, 3, 6, and 7 [12] [8]. The parent compound difloxacin is identified in the PubChem database with the Compound Identifier (CID) 56206, while difloxacin hydrochloride is assigned CID 56205, reflecting their distinct chemical entities despite their close structural relationship [1] [12]. Similarly, the parent compound has its own Unique Ingredient Identifier (UNII) 5Z7OO9FNFD, distinct from the hydrochloride salt's UNII XJ0260HJ0O [20] [28].
In chemical databases and literature, difloxacin is often referred to as the "parent compound" or "free base" when discussing difloxacin hydrochloride, emphasizing their derivative relationship [1] [5]. This relationship is particularly important in pharmaceutical contexts, where the selection of the appropriate salt form can significantly impact drug formulation, stability, and bioavailability [7] [13]. The parent compound difloxacin is classified as a second-generation, synthetic fluoroquinolone with a broad bactericidal spectrum, and these fundamental pharmacological properties are retained in the hydrochloride salt form [12] [28].
| Property | Parent Compound | Hydrochloride Salt |
|---|---|---|
| Name | Difloxacin | Difloxacin Hydrochloride |
| CAS Number | 98106-17-3 | 91296-86-5 |
| Molecular Formula | C₂₁H₁₉F₂N₃O₃ | C₂₁H₂₀ClF₂N₃O₃ |
| Molecular Weight | 399.4 g/mol | 435.85 g/mol |
| PubChem CID | 56206 | 56205 |
| UNII | 5Z7OO9FNFD | XJ0260HJ0O |
| Salt Formation | Free base | Monohydrochloride (1:1) |
| Chemical Class | Fluoroquinolone | Fluoroquinolone hydrochloride |
Difloxacin hydrochloride possesses the molecular formula C21H20ClF2N3O3 with an exact molecular weight of 435.85 grams per mole [1] [2] [3]. The compound represents the hydrochloride salt form of the parent difloxacin molecule, which carries the molecular formula C21H19F2N3O3 and molecular weight of 399.39 grams per mole [4] [5]. The addition of the hydrochloride moiety increases the molecular mass by 36.46 grams per mole, contributing to enhanced water solubility and pharmaceutical stability [2] [6].
The exact mass determination via high-resolution mass spectrometry reveals a monoisotopic mass of 435.1161255 daltons [3] [7]. This precise molecular mass serves as a critical identifier for analytical verification and quality control purposes in pharmaceutical applications. The compound exhibits a chemical composition consisting of 21 carbon atoms, 20 hydrogen atoms, one chlorine atom, two fluorine atoms, three nitrogen atoms, and three oxygen atoms [1] [2] [3].
The chemical bonding architecture of difloxacin hydrochloride demonstrates characteristic fluoroquinolone structural elements with specific intermolecular interactions that define its three-dimensional configuration [1] [4]. The molecule exhibits a planar quinolone core structure stabilized by extensive conjugation across the bicyclic ring system, with the carboxylic acid functionality and ketone group at positions 3 and 4 respectively maintaining coplanarity essential for biological activity [8] [9].
The fluorine substitutions at position 6 of the quinolone ring and the para-position of the phenyl ring create strong carbon-fluorine bonds with bond lengths approximately 1.35 angstroms [10] [11]. These fluorine atoms contribute to the electron-withdrawing character of the molecule, enhancing the electrophilic nature of the quinolone core and facilitating interactions with bacterial DNA gyrase through electronic stabilization [10] [12].
The hydrochloride salt formation occurs through protonation of the tertiary nitrogen within the methylpiperazinyl substituent, creating an ionic interaction between the protonated amine and chloride anion [3] [7]. This salt formation significantly enhances aqueous solubility compared to the free base form while maintaining the essential pharmacophoric elements required for antimicrobial activity [13] [14].
The quinolone core structure represents the fundamental pharmacophoric framework essential for difloxacin hydrochloride biological activity [4] [9] [15]. This bicyclic system consists of a pyridine ring fused to a benzene ring, with the characteristic 4-oxo-3-carboxylic acid functionality that defines the quinolone class of antimicrobial agents [9] [16].
The quinolone core maintains strict structural requirements where positions 2, 3, and 4 cannot be modified without significant loss of biological activity [10] [17]. The carbonyl group at position 4 and carboxylic acid at position 3 form the essential binding motif that enables coordination with magnesium ions in the enzyme-DNA complex [12] [18] [19]. This metal coordination facilitates the formation of the ternary complex between the drug, DNA gyrase, and deoxyribonucleic acid substrate [12] [18].
The planar configuration of the quinolone core allows intercalation between DNA base pairs at cleavage sites, with the fluorine atom at position 6 enhancing the pi-stacking interactions with nucleotide bases [12] [17]. This intercalation mechanism stabilizes the cleaved DNA-enzyme complex, preventing religation and ultimately leading to bacterial cell death [12] [18].
The 4-fluorophenyl substituent attached to the nitrogen at position 1 of the quinolone ring represents a critical structural modification that differentiates difloxacin from earlier quinolone generations [1] [4] [5]. This aromatic system contains a fluorine atom in the para position relative to the point of attachment, contributing to the overall lipophilic character and enhancing tissue penetration capabilities [20] [21].
The fluorophenyl moiety adopts a configuration that positions the fluorine substituent away from the quinolone core, minimizing steric hindrance while maximizing electronic contributions to the overall molecular framework [22] [23]. The carbon-fluorine bond exhibits significant ionic character due to the high electronegativity of fluorine, creating a permanent dipole that influences intermolecular interactions with target proteins [10] [11].
Structural comparisons with related fluoroquinolones demonstrate that the fluorophenyl group provides enhanced activity against gram-positive bacteria compared to cyclopropyl substituents found in ciprofloxacin [22] [23] [20]. This substitution pattern contributes to the broad-spectrum antimicrobial profile characteristic of second-generation fluoroquinolones [20] [24].
The 4-methylpiperazinyl group attached at position 7 of the quinolone core represents a six-membered saturated heterocyclic ring containing two nitrogen atoms in a 1,4-relationship [1] [4] [25]. This structural element significantly influences the pharmacokinetic properties, antimicrobial spectrum, and physicochemical characteristics of difloxacin hydrochloride [25] [26].
The piperazine ring adopts a chair conformation that minimizes steric interactions between substituents while positioning the methyl group in an equatorial orientation to reduce conformational strain [27] [28]. The tertiary nitrogen within the piperazine ring serves as the protonation site for hydrochloride salt formation, creating the ionic species that enhances water solubility [13] [26].
Substitution patterns on the piperazine ring directly influence antimicrobial potency and bacterial selectivity [25] [26]. The methyl group at position 4 of the piperazine ring optimizes the balance between lipophilicity and hydrophilicity, facilitating cellular penetration while maintaining sufficient aqueous solubility for pharmaceutical formulation [25] [26] [28].
The carboxylic acid functionality at position 3 of the quinolone ring constitutes an essential pharmacophoric element that cannot be modified without complete loss of antimicrobial activity [10] [29] [30]. This acidic group exists in equilibrium between protonated and deprotonated forms depending on the physiological pH environment, with the deprotonated carboxylate anion representing the biologically active species [31] [32].
The carboxylic acid group participates in critical metal coordination interactions with magnesium ions present in the DNA gyrase active site [12] [18] [19]. These coordination bonds, along with the adjacent carbonyl oxygen at position 4, form a bidentate metal-binding motif that anchors the quinolone molecule within the enzyme-DNA complex [12] [18].
The planar geometry of the carboxylic acid relative to the quinolone ring system ensures optimal orbital overlap for metal coordination while maintaining the intercalation geometry required for DNA base pair stacking [12] [19]. Modifications to this carboxylic acid functionality, including esterification or replacement with bioisosteric groups, result in substantial reductions in antimicrobial potency [8] [30].
Comparative structural analysis reveals that difloxacin hydrochloride exhibits distinct differences from other fluoroquinolone antibiotics, particularly in the nature of the substituent at position 1 of the quinolone core [22] [23] [20]. While ciprofloxacin contains a cyclopropyl group at this position, difloxacin incorporates a 4-fluorophenyl moiety that confers unique antimicrobial and pharmacokinetic properties [22] [33] [21].
The structural differences between difloxacin and norfloxacin demonstrate the evolution of fluoroquinolone design, with difloxacin showing enhanced gram-positive activity attributed to the bulkier aromatic substituent at position 1 [23] [34]. Against gram-negative bacteria, difloxacin exhibits comparable or slightly reduced potency compared to ciprofloxacin, reflecting the influence of molecular size on bacterial cell penetration [23] [22].
Comparison with other second-generation fluoroquinolones reveals that difloxacin maintains the characteristic 6-fluoro substitution pattern that distinguishes this class from first-generation quinolones [20] [24] [21]. The combination of the 6-fluoroquinolone core with the 4-fluorophenyl substituent creates a difluorinated structure that enhances metabolic stability while maintaining broad-spectrum antimicrobial activity [20] [21].